

what is the chemical structure of Azido-PEG2-C6-OH

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An In-depth Technical Guide to the Chemical Structure of Azido-PEG2-C6-OH

Introduction

Azido-PEG2-C6-OH is a heterobifunctional, PEG-based linker molecule commonly employed in the fields of bioconjugation and drug development. Its linear structure and distinct terminal functional groups make it a versatile tool for covalently linking different molecular entities. This is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1] The specific composition of Azido-PEG2-C6-OH—comprising an azide, a polyethylene glycol (PEG) spacer, a hexyl chain, and a hydroxyl group—imparts desirable properties such as increased solubility and optimized spatial orientation between the linked moieties.

Detailed Chemical Structure

The chemical structure of **Azido-PEG2-C6-OH** can be systematically deconstructed into its four primary components: the azido group, the di-ethylene glycol (PEG2) spacer, the hexyl (C6) chain, and the terminal hydroxyl group.

Azido Group (N₃): At one terminus of the molecule is an azide functional group. This group is
a cornerstone of "click chemistry," a set of biocompatible reactions known for their high
efficiency and specificity.[2] The azide group readily participates in Copper-Catalyzed AzideAlkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



reactions, allowing for the straightforward and stable conjugation to molecules containing an alkyne group.[1]

- Polyethylene Glycol (PEG) Linker (-PEG2-): Adjacent to the azido group is a short polyethylene glycol linker consisting of two ethylene glycol units. The chemical structure of this segment is (OCH2CH2)2 -. The inclusion of the PEG moiety enhances the aqueous solubility and reduces the aggregation of the resulting conjugate. The flexibility of the PEG chain can also be critical for allowing the two linked molecules to adopt an optimal orientation for biological activity.
- Hexyl Chain (-C6-): The PEG linker is connected to a six-carbon aliphatic chain, also known as a hexyl group. This -(CH₂)₆- chain provides spacing and can influence the lipophilicity of the molecule. The length of this alkyl chain is a critical parameter in applications like PROTAC design, as the overall distance between the two ends of the linker affects the ternary complex formation and subsequent biological activity.
- Hydroxyl Group (-OH): The molecule terminates with a primary hydroxyl group. This
 functional group provides a reactive site for further chemical modifications. For instance, it
 can be activated or converted into other functional groups, such as an aldehyde, carboxylic
 acid, or a leaving group for nucleophilic substitution, enabling a variety of conjugation
 strategies.

The IUPAC name for this compound is 6-(2-(2-azidoethoxy)ethoxy)hexan-1-ol.[3] Its linear chemical formula can be represented as N_3 -(CH₂)₂-O-(CH₂)₆-OH.[2]

Physicochemical Properties

A summary of the key quantitative data for **Azido-PEG2-C6-OH** is presented in the table below for easy reference.



Property	Value
Molecular Formula	C10H21N3O3[3][4]
Molecular Weight	231.29 g/mol [4]
Exact Mass	231.1600 u[3]
Elemental Analysis	C: 51.93%, H: 9.15%, N: 18.17%, O: 20.75%[3]

Molecular Structure Visualization

The logical relationship and connectivity of the constituent parts of **Azido-PEG2-C6-OH** can be represented in the following diagram.

Caption: Connectivity of functional groups in Azido-PEG2-C6-OH.

Applications in Research and Development

The unique heterobifunctional nature of **Azido-PEG2-C6-OH** makes it a valuable reagent in several research and drug development applications:

- PROTAC Synthesis: As previously mentioned, this molecule is a widely used PEG-based PROTAC linker.[1] The azide and hydroxyl groups provide orthogonal handles for the sequential attachment of an E3 ligase ligand and a target protein ligand.
- Bioconjugation: The azide group allows for its use in click chemistry to label or crosslink biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an alkyne group.
- Surface Modification: The hydroxyl group can be used to immobilize the linker onto surfaces, which can then be further functionalized via the azide group for applications in diagnostics and biomaterials.

In summary, **Azido-PEG2-C6-OH** is a well-defined chemical tool with a structure optimized for modern bioconjugation techniques. Its distinct functional ends, combined with the beneficial properties of the PEG and alkyl spacers, provide researchers with a versatile building block for constructing complex molecular architectures.



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